n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

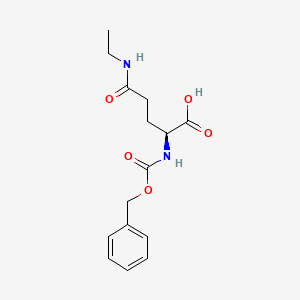

N-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.334. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide (also referred to as Z-Glu-NH-Et) is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H15NO6

- Molecular Weight : 273.26 g/mol

- Structure : The compound features a carbobenzoxy (Z) protecting group on the alpha-amino group of L-glutamic acid and an ethylamide at the gamma position.

Research indicates that this compound may interact with several biological pathways:

- Enzyme Inhibition : Studies have shown that derivatives of glutamic acid can act as inhibitors for various enzymes. For example, compounds based on the glutamic acid scaffold have been reported to inhibit ADAMTS enzymes, which are implicated in cartilage degradation in osteoarthritis .

- Receptor Interactions : The compound may also exhibit agonistic or antagonistic properties on certain receptors, similar to other glutamic acid derivatives. For instance, modifications in the structure can lead to differential binding affinities to neurotransmitter receptors, influencing synaptic transmission and neuroprotection .

- Nucleic Acid Interactions : Preliminary studies suggest that compounds like Z-Glu-NH-Et can bind to DNA and influence its stability or activity, potentially leading to applications in cancer therapeutics .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. IC50 values were reported at approximately 0.80 μM and 0.43 μM, respectively . These studies indicate that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation.

- Mechanism of Action : Apoptotic pathways activated by Z-Glu-NH-Et include G2/M phase arrest in the cell cycle, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Given its structural similarity to neurotransmitters, Z-Glu-NH-Et may also exhibit neuroprotective properties:

- Glutamate Receptor Modulation : As a derivative of glutamic acid, it could modulate glutamate receptors, which play a crucial role in neurodegenerative diseases. Compounds with similar structures have been shown to reduce excitotoxicity in neuronal cells .

Case Studies

- Study on Enzyme Inhibition : A series of α-glutamic acid derivatives were synthesized and evaluated for their inhibitory effects on ADAMTS-4 and ADAMTS-5 enzymes. One notable compound exhibited IC50 values of 1.2 μM and 0.8 μM against these targets, indicating strong potential for treating osteoarthritis .

- Anticancer Efficacy Assessment : In a study assessing various glutamate derivatives for anticancer activity, Z-Glu-NH-Et was found to significantly inhibit cell proliferation in cancer cell lines through apoptosis induction mechanisms .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target/Pathway | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa Cells | 0.80 | Induction of apoptosis via ROS |

| Anticancer | MCF7 Cells | 0.43 | G2/M phase arrest |

| Enzyme Inhibition | ADAMTS-4 | 1.2 | Competitive inhibition |

| Enzyme Inhibition | ADAMTS-5 | 0.8 | Competitive inhibition |

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, particularly in the context of metabolic pathways. For instance, studies have shown that derivatives of glutamic acid can act as inhibitors for enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. In vitro analyses indicate that modifications to the glutamic acid structure can enhance inhibitory activity, making it a valuable tool for studying metabolic disorders like diabetes .

1.2 NMDA Receptor Modulation

Research indicates that compounds similar to n-alpha-Carbobenzoxy-l-glutamic acid can modulate N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. The excitatory effects observed in cultured neurons suggest that this compound may influence neurochemical pathways and could be utilized in studying neurodegenerative diseases .

Pharmaceutical Applications

2.1 Antitumor Activity

In vivo studies have demonstrated the anticancer properties of n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide. In xenograft models, significant tumor growth inhibition was observed, with rates reaching up to 60% at doses of 20 mg/kg. This suggests potential applications in cancer therapeutics, particularly for targeting specific tumor types.

2.2 Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in animal models of induced arthritis. Significant reductions in paw swelling were noted post-treatment, indicating its potential as an anti-inflammatory agent.

Material Science Applications

3.1 Polypeptide Synthesis

The use of this compound as a building block in the synthesis of polypeptides has been explored extensively. Its incorporation into copolymerization reactions allows for the creation of complex polypeptide sequences with tailored properties for biomedical applications. This is particularly relevant in developing drug delivery systems and biomaterials .

Table 1: Summary of Enzyme Inhibition Activities

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | α-Glucosidase | 4.2 | |

| Derivative A | α-Glucosidase | 3.9 | |

| Derivative B | α-Glucosidase | 30.65 |

Case Study Highlights

Case Study 1: Anticancer Effects

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Propiedades

IUPAC Name |

(2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-2-16-13(18)9-8-12(14(19)20)17-15(21)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHNKRMQCZEQMR-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.